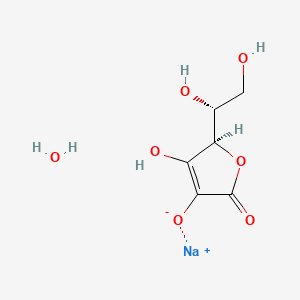![molecular formula C15H24N2O2 B1593009 N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide CAS No. 58890-56-5](/img/structure/B1593009.png)
N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide
Overview
Description
N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide, commonly known as DPA, is a chemical compound that has been extensively studied for its potential therapeutic properties. DPA is a derivative of the well-known anesthetic drug, lidocaine, and has been shown to possess anti-inflammatory, analgesic, and neuroprotective properties.
Scientific Research Applications
DPA has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. Additionally, DPA has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism Of Action
The exact mechanism of action of DPA is not fully understood. However, it is believed to work by inhibiting the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. Additionally, DPA has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Biochemical And Physiological Effects
DPA has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. Additionally, DPA has been shown to reduce the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the inflammatory response. DPA has also been shown to have neuroprotective effects, reducing the production of reactive oxygen species and inhibiting the activation of microglia, which are involved in the inflammatory response in the brain.
Advantages And Limitations For Lab Experiments
One advantage of using DPA in lab experiments is that it has been well-studied and its synthesis method is well-documented in the literature. Additionally, DPA has been shown to have a number of potential therapeutic properties, making it a versatile compound for use in a variety of experiments. One limitation of using DPA in lab experiments is that its mechanism of action is not fully understood, making it difficult to design experiments that specifically target its effects.
Future Directions
There are a number of potential future directions for research on DPA. One direction is to further investigate its potential therapeutic properties, particularly in the treatment of chronic pain and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of DPA, which could lead to the development of more targeted therapies. Finally, the development of new synthesis methods for DPA could lead to the production of more efficient and cost-effective compounds for use in research and potential therapeutic applications.
Conclusion
In conclusion, N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide, or DPA, is a chemical compound that has been extensively studied for its potential therapeutic properties. Its synthesis method is well-documented in the literature, and it has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. While its mechanism of action is not fully understood, it has been shown to inhibit the activity of voltage-gated sodium channels and reduce the production of pro-inflammatory cytokines. Further research is needed to fully understand the potential therapeutic applications of DPA and to develop more targeted therapies.
properties
IUPAC Name |
N-[3-(dipropylamino)-4-methoxyphenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-5-9-17(10-6-2)14-11-13(16-12(3)18)7-8-15(14)19-4/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSPZWKEWIDWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=CC(=C1)NC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10633287 | |
| Record name | N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide | |
CAS RN |
58890-56-5 | |
| Record name | N-[3-(Dipropylamino)-4-methoxyphenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10633287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1H-Pyrrolo[2,3-b]pyridin-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1592926.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1592927.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B1592930.png)

![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)
![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)






